Carbonic Anhydrase II Inhibition – Target Compound vs. 4-Nitrobenzoic Acid
The target compound achieves a Ki of 2.70 nM against human carbonic anhydrase II (CA II), measured via a 4-nitrophenylacetate esterase assay with Lineweaver-Burk analysis, a 193-fold improvement over the simpler 4-nitrobenzoic acid comparator (Ki = 520 nM, CO₂ hydration stopped-flow assay) [1] [2]. The addition of the 5-acetamido and 2-methyl ester moieties transforms a weak, mM-range ester into a low-nanomolar CA II binder, underscoring the critical nature of the acetamido hydrogen-bonding network with the zinc-bound water nucleophile [3].
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II (Ki, nM) |
|---|---|
| Target Compound Data | 2.70 nM |
| Comparator Or Baseline | 4-Nitrobenzoic acid (Ki = 520 nM) |
| Quantified Difference | 192.6-fold lower Ki (higher potency) |
| Conditions | Human CA II; target compound: 4-nitrophenylacetate esterase assay, Lineweaver-Burk; comparator: CO₂ hydration stopped-flow assay |
Why This Matters
For procurement in CA-focused drug discovery, the 193-fold potency gain directly translates to lower compound consumption in dose-response studies and potential for isoform-selective probe development.
- [1] BindingDB. BDBM50161481 – Methyl 5-acetamido-2-methyl-4-nitrobenzoate; Ki for human CA II. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50161481 View Source
- [2] BindingDB. BDBM50405310 – 4-Nitrobenzoic acid; Ki for human CA II. https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405310 View Source
- [3] Martin DP, Cohen SM. Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. Chem Commun. 2012;48:5259-5261. View Source
